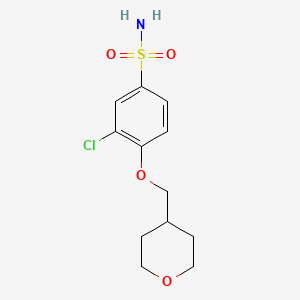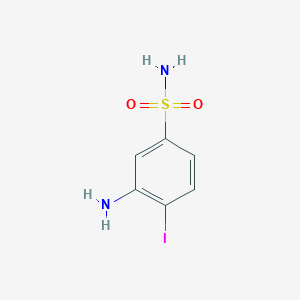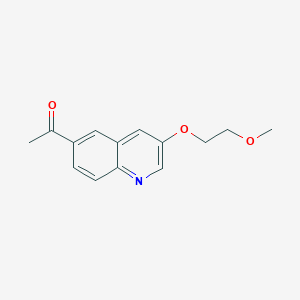
5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound contains a pyrimidinone core with a hydroxyl group at the 5-position and a pyridinylphenyl substituent at the 2-position, making it a versatile molecule for chemical modifications and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one typically involves the condensation of appropriate pyrimidine and pyridine derivatives under controlled conditions. One common method includes the reaction of 3-pyridin-3-ylbenzaldehyde with urea in the presence of a base, followed by cyclization to form the desired pyrimidinone structure. The reaction conditions often require heating and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain high-purity products suitable for further applications.
Chemical Reactions Analysis
Types of Reactions
5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The pyrimidinone ring can be reduced to form dihydropyrimidinone derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) is typical.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) are often employed.
Major Products
Scientific Research Applications
5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one has been studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one exerts its effects involves interactions with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The pathways involved can include signal transduction cascades, gene expression regulation, and metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
- 5-hydroxy-2-(3′-hydroxy-4-methoxyphenyl)-3,6,7′-trimethoxychromen-4-one
- 5,12-Dihydroxy-2,6,7,13-tetramethoxyflavone
Uniqueness
Compared to these similar compounds, 5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one stands out due to its unique pyrimidinone core and the presence of both pyridinyl and phenyl groups. This structural uniqueness allows for distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C15H11N3O2 |
|---|---|
Molecular Weight |
265.27 g/mol |
IUPAC Name |
5-hydroxy-2-(3-pyridin-3-ylphenyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C15H11N3O2/c19-13-9-17-14(18-15(13)20)11-4-1-3-10(7-11)12-5-2-6-16-8-12/h1-9,19H,(H,17,18,20) |
InChI Key |
HYVYADZZQLBHJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C(=O)N2)O)C3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




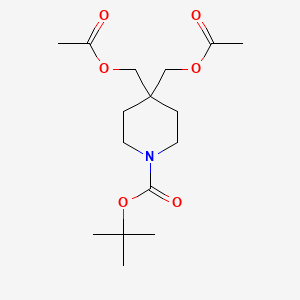
![Methyl 3-amino-4-[methyl(oxolan-3-yl)amino]benzoate](/img/structure/B13877658.png)
![Methyl 5-amino-2-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-5-oxopentanoate](/img/structure/B13877661.png)
![4-(6-Methylimidazo[1,2-a]pyridin-2-yl)-1,3-thiazole](/img/structure/B13877664.png)
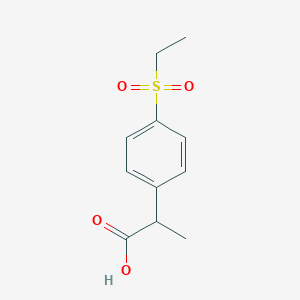
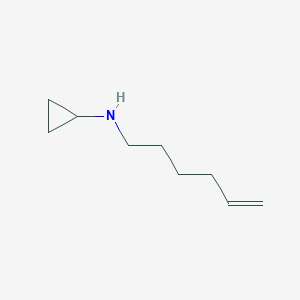
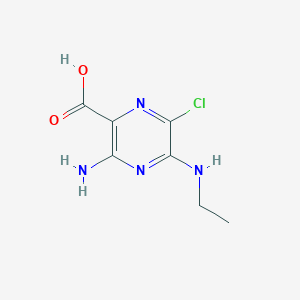
![propyl N-[3-[(4-oxo-1-pyridin-4-ylpyridazin-3-yl)methyl]phenyl]carbamate](/img/structure/B13877686.png)
